(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL
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Overview
Description
(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL: is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is a hydrochloride salt form of [5-(Methoxymethyl)oxazol-4-yl]methanamine, which is characterized by the presence of an oxazole ring substituted with a methoxymethyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group may be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of oxazole derivatives with biological targets.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties and as a building block in the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- [5-(Methoxymethyl)oxazol-4-yl]methanamine
- [5-(Methoxymethyl)oxazol-4-yl]methanol
- [5-(Methoxymethyl)oxazol-4-yl]methanoic acid
Uniqueness:
- Structural Features: The presence of both the methoxymethyl group and the amine group on the oxazole ring makes (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL unique compared to its analogs.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from similar compounds .
Properties
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZDRWWXOHNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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